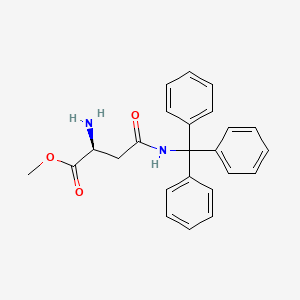
(S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate is a synthetic organic compound with the molecular formula C23H24N2O4 It is a derivative of asparagine, where the amino group is protected by a trityl group, and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate typically involves the following steps:
Protection of the Amino Group: The amino group of asparagine is protected using trityl chloride in the presence of a base such as pyridine. This reaction forms N-trityl-L-asparagine.
Esterification: The carboxyl group of N-trityl-L-asparagine is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of asparagine are reacted with trityl chloride in industrial reactors.
Continuous Esterification: The esterification process is carried out in continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The trityl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid or other strong acids.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Hydrolysis: (S)-2-amino-4-oxo-4-(tritylamino)butanoic acid.
Deprotection: (S)-methyl 2-amino-4-oxo-4-(amino)butanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate involves its interaction with various molecular targets. The trityl group provides steric hindrance, which can affect the compound’s binding to enzymes or receptors. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-4-oxo-4-(tritylamino)butanoic acid: Similar structure but lacks the ester group.
N-trityl-L-asparagine: Precursor in the synthesis of (S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate.
(S)-methyl 2-amino-4-oxo-4-(amino)butanoate: Deprotected form of the compound.
Uniqueness
This compound is unique due to its combination of a trityl-protected amino group and an esterified carboxyl group. This dual protection allows for selective reactions and modifications, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
methyl (2S)-2-amino-4-oxo-4-(tritylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-29-23(28)21(25)17-22(27)26-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17,25H2,1H3,(H,26,27)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQDBJAVRDPJIH-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
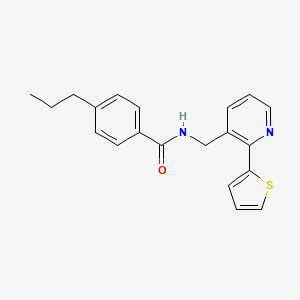
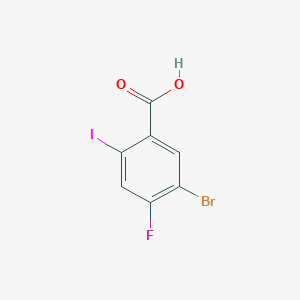
![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832977.png)
![N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2832978.png)
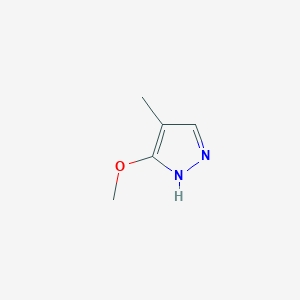
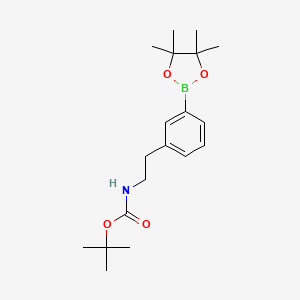
![5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2832982.png)
![(Z)-methyl 4-((3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2832986.png)
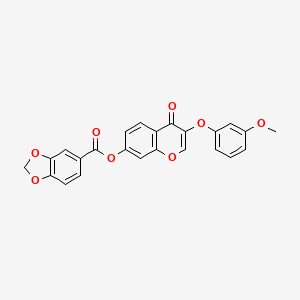
![3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2832988.png)
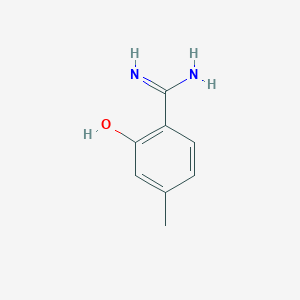
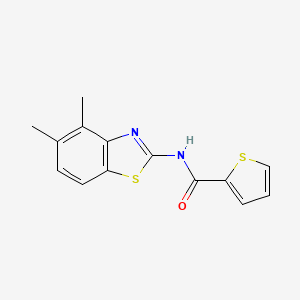
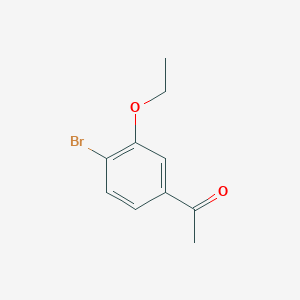
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2832998.png)
